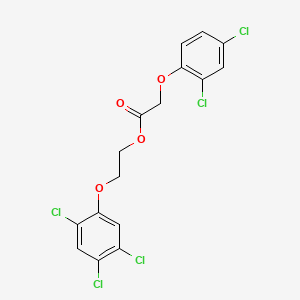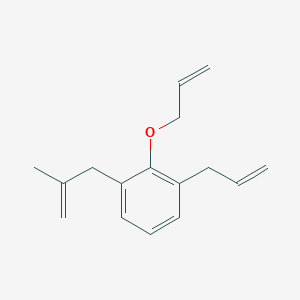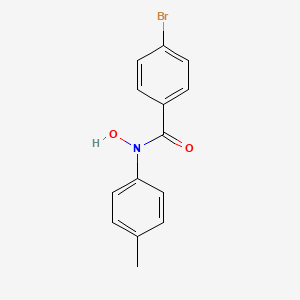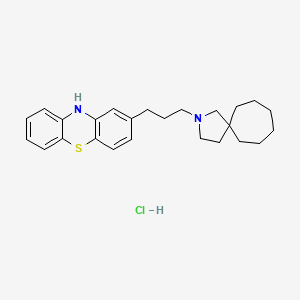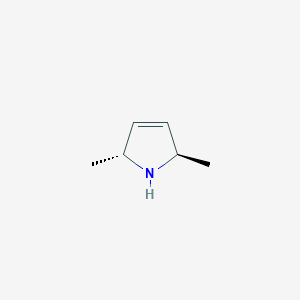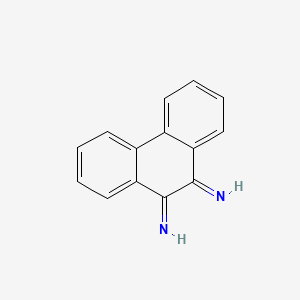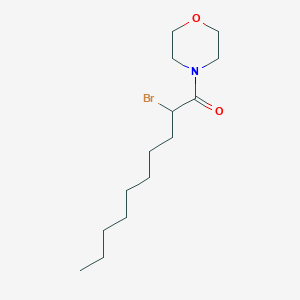![molecular formula C27H45N3O2S B14725443 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea CAS No. 6299-33-8](/img/structure/B14725443.png)
1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[1,3]dioxole moiety linked to an octadecylthiourea group through a methyleneamino bridge, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea typically involves a multi-step process. One common method includes the reaction of benzo[1,3]dioxole-5-carbaldehyde with octadecylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea under controlled conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function and leading to therapeutic effects. The compound’s ability to form stable complexes with metal ions also plays a role in its activity, particularly in coordination chemistry .
Comparison with Similar Compounds
- 1-(Benzo[1,3]dioxol-5-ylmethyl)-3-octadecylthiourea
- 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-hexadecylthiourea
- 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-dodecylthiourea
Uniqueness: 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea stands out due to its long octadecyl chain, which imparts unique hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic compounds .
Properties
CAS No. |
6299-33-8 |
|---|---|
Molecular Formula |
C27H45N3O2S |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-octadecylthiourea |
InChI |
InChI=1S/C27H45N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28-27(33)30-29-22-24-18-19-25-26(21-24)32-23-31-25/h18-19,21-22H,2-17,20,23H2,1H3,(H2,28,30,33)/b29-22+ |
InChI Key |
VVRFTFNDFMVCQJ-QUPMIFSKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)N/N=C/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)NN=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14725366.png)



![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)
